Cas no 2550996-83-1 ((1R,5S,6R)-3-oxo-2,4-dioxabicyclo3.1.0hexane-6-carboxylic acid)

(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid is a chiral bicyclic compound featuring a fused oxolane-oxirane ring system with a carboxylic acid functional group. Its rigid, strained structure and stereochemical precision make it a valuable intermediate in synthetic organic chemistry, particularly for the development of bioactive molecules and asymmetric synthesis. The compound’s unique scaffold is advantageous for constructing complex heterocycles or serving as a precursor for pharmacophores. Its high reactivity, driven by the oxirane and ketone moieties, enables selective transformations, while the carboxylic acid group offers further derivatization potential. This combination of structural features makes it a versatile building block for medicinal chemistry and materials science applications.
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo3.1.0hexane-6-carboxylic acid structure
2550996-83-1 structure
Product name:(1R,5S,6R)-3-oxo-2,4-dioxabicyclo3.1.0hexane-6-carboxylic acid
CAS No:2550996-83-1
MF:C5H4O5
Molecular Weight:144.082262039185
MDL:MFCD32874379
CID:5670915
PubChem ID:154809653

(1R,5S,6R)-3-oxo-2,4-dioxabicyclo3.1.0hexane-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (1R,5S)-3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
    • EN300-26864047
    • 2550996-83-1
    • (1R,5S,6S)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
    • (1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
    • EN300-27148767
    • (1R,5S,6R)-3-oxo-2,4-dioxabicyclo3.1.0hexane-6-carboxylic acid
    • MDL: MFCD32874379
    • インチ: 1S/C5H4O5/c6-4(7)1-2-3(1)10-5(8)9-2/h1-3H,(H,6,7)/t1?,2-,3+
    • InChIKey: SQTWQYUHQOQHNY-MZJVJLTCSA-N
    • SMILES: O1C(=O)O[C@@H]2C(C(=O)O)[C@H]12

計算された属性

  • 精确分子量: 144.00587322g/mol
  • 同位素质量: 144.00587322g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 196
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.3
  • トポロジー分子極性表面積: 72.8Ų

(1R,5S,6R)-3-oxo-2,4-dioxabicyclo3.1.0hexane-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26864047-2.5g
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
2550996-83-1 95.0%
2.5g
$2660.0 2025-03-20
Enamine
EN300-26864047-0.05g
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
2550996-83-1 95.0%
0.05g
$315.0 2025-03-20
Enamine
EN300-26864047-5.0g
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
2550996-83-1 95.0%
5.0g
$3935.0 2025-03-20
Enamine
EN300-26864047-10g
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
2550996-83-1 95%
10g
$5837.0 2023-09-11
Enamine
EN300-26864047-5g
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
2550996-83-1 95%
5g
$3935.0 2023-09-11
Enamine
EN300-26864047-1g
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
2550996-83-1 95%
1g
$1357.0 2023-09-11
1PlusChem
1P028H28-2.5g
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylicacid
2550996-83-1 95%
2.5g
$3350.00 2024-05-20
1PlusChem
1P028H28-50mg
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylicacid
2550996-83-1 95%
50mg
$452.00 2024-05-20
Aaron
AR028HAK-2.5g
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylicacid
2550996-83-1 95%
2.5g
$3683.00 2025-02-16
1PlusChem
1P028H28-10g
(1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylicacid
2550996-83-1 95%
10g
$7277.00 2024-05-20

(1R,5S,6R)-3-oxo-2,4-dioxabicyclo3.1.0hexane-6-carboxylic acid 関連文献

(1R,5S,6R)-3-oxo-2,4-dioxabicyclo3.1.0hexane-6-carboxylic acidに関する追加情報

Comprehensive Overview of (1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS No. 2550996-83-1)

The compound (1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid (CAS No. 2550996-83-1) is a bicyclic organic molecule featuring a unique oxabicyclo[3.1.0]hexane scaffold. This structure is characterized by a fused ring system containing two oxygen atoms (dioxa) and a carboxylic acid functional group at the 6-position. Its stereochemistry, denoted by the (1R,5S,6R) configuration, plays a critical role in its biological activity and synthetic applications. Researchers are increasingly interested in this compound due to its potential as a chiral building block in pharmaceutical synthesis and its relevance in medicinal chemistry.

In recent years, the demand for stereospecific intermediates like (1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid has surged, driven by advancements in asymmetric synthesis and drug discovery. The compound's rigid bicyclic framework offers stability and conformational control, making it valuable for designing enzyme inhibitors or protease-targeting therapeutics. Its CAS No. 2550996-83-1 is frequently searched in chemical databases, reflecting its growing importance in high-value fine chemicals.

From a synthetic perspective, the 3-oxo-2,4-dioxabicyclo[3.1.0]hexane core presents intriguing challenges and opportunities. Chemists explore its reactivity for ring-opening reactions or derivatization to create novel analogs. The carboxylic acid moiety allows for further functionalization via amide coupling or esterification, aligning with trends in fragment-based drug design. Online forums and scientific platforms often discuss its stereoselective preparation, highlighting its role in green chemistry and catalytic methodologies.

Beyond pharmaceuticals, CAS No. 2550996-83-1 has garnered attention in material science for its potential in biodegradable polymers. The compound's oxygen-rich structure could contribute to sustainable materials, a hot topic in eco-conscious research. Searches related to "bicyclic carboxylic acid applications" or "stereochemically complex intermediates" often cite this molecule, underscoring its interdisciplinary relevance.

Analytical characterization of (1R,5S,6R)-3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves NMR spectroscopy, HPLC chiral separation, and X-ray crystallography to confirm its absolute configuration. Purity and enantiomeric excess are critical parameters, especially for GMP-compliant production. These aspects are frequently queried in chemical quality control discussions, reflecting industry standards.

In summary, CAS No. 2550996-83-1 represents a versatile and scientifically significant compound. Its combination of stereochemical complexity, functional group diversity, and applicability across life sciences and materials engineering ensures its continued prominence in research. As synthetic technologies evolve, this molecule is poised to play a pivotal role in addressing challenges in precision medicine and environmentally friendly chemistry.

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